Taxifolin 6-C-glucoside
Overview
Description
Taxifolin 6-C-glucoside is a natural product found in Garcinia epunctata . It is a flavonoid compound with the molecular formula C22H24O11 .
Synthesis Analysis
Taxifolin and related compounds are biosynthesized via the phenylpropanoid pathway . A one-step synthesis of Taxifolin 6-C-glucoside from corresponding taxifolins has been envisioned .Molecular Structure Analysis
The IUPAC name for Taxifolin 6-C-glucoside is (3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one . The molecular weight is 464.4 g/mol . The structure contains 60 bonds in total, including 36 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 4 hydroxyl groups, 4 aromatic hydroxyls, 1 primary alcohol, 3 secondary alcohols, and 1 ether (aliphatic) .Chemical Reactions Analysis
Taxifolin has been shown to inhibit the synthesis of cholesterol in HepG2 cells and also reduce liver lipid synthesis .Physical And Chemical Properties Analysis
Taxifolin 6-C-glucoside has a topological polar surface area of 197 Ų, a heavy atom count of 33, and a complexity of 706 .Scientific Research Applications
Cardiovascular Health : Taxifolin has demonstrated a protective role against myocardial ischemia/reperfusion (I/R) injury. It improves cardiac function, regulates oxidative stress, and attenuates apoptosis by modulating the mitochondrial apoptosis pathway (Tang et al., 2019).
Anti-Inflammatory and Anti-Allergic Effects : Taxifolin has shown inhibitory effects on mast cell activation and mast cell-mediated allergic inflammatory response. It suppresses degranulation, cytokine production, and enzymes involved in inflammatory pathways (Pan et al., 2019).
Osteoporosis Treatment : Taxifolin has been observed to inhibit osteoclastogenesis (formation of cells that break down bone tissue), which is a crucial aspect of treating osteoclast-related diseases like osteoporosis. It modulates several signaling pathways associated with bone resorption (Cai et al., 2018).
Anti-Obesity and Gut Health : In studies involving mice, taxifolin demonstrated anti-obesity effects and positively influenced gut microbiota. It reduced body weight gain, fat accumulation, and improved insulin resistance. Its impact on gut microbiota diversity and the Firmicutes/Bacteroidetes ratio suggests a potential role in gut health management (Su et al., 2021).
Neuroprotective Properties : Taxifolin has shown potential in treating neurodegenerative diseases associated with amyloid-β, such as Alzheimer's disease and cerebral amyloid angiopathy. It inhibits amyloid-β fibril formation and may improve cognitive functions (Tanaka et al., 2019).
Anti-Cancer Activity : Taxifolin has been found to inhibit the proliferation, migration, and invasion of breast cancer cells. It promotes mesenchymal to epithelial transition and affects the β-catenin signaling pathway, suggesting its potential as a therapeutic agent in breast cancer treatment (Li et al., 2019).
Digestive Enzyme Inhibition : Taxifolin shows inhibitory effects on digestive enzymes like α-glucosidase, α-amylase, and pancreatic lipase. It has potential applications in managing postprandial hyperglycemia and reducing triglyceride absorption, thus beneficial in diabetes and obesity management (Su et al., 2020).
Future Directions
Taxifolin has been suggested as a potential therapeutic agent for cerebral amyloid angiopathy (CAA) . It has been demonstrated to exhibit anti-oxidative and anti-inflammatory effects, and provide protection against advanced glycation end products and mitochondrial damage . These results highlight the need for clinical trials on the efficacy and safety of Taxifolin in patients with CAA .
properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18+,19-,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFCFXQMAHURHU-FWCPWLSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150065 | |
Record name | Taxifolin 6-C-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxifolin 6-C-glucoside | |
CAS RN |
112494-39-0 | |
Record name | Taxifolin 6-C-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112494390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxifolin 6-C-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.